molecular formula C25H26N4O2 B2446698 1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900869-87-6

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2446698
CAS No.: 900869-87-6
M. Wt: 414.509
InChI Key: ZFDHZTDKZCTQJL-UHFFFAOYSA-N
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Description

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Biological Activity

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. Its structure combines a pyrimidine ring fused with a pyrrolo ring and features a benzyl group and a piperidine carbonyl substituent. This unique arrangement suggests significant potential for diverse biological activities, particularly in the field of medicinal chemistry.

Research indicates that this compound acts primarily as an inhibitor of protein kinases , especially Janus Kinase 3 (JAK3). JAK3 is implicated in various autoimmune diseases and cancers, making this compound a candidate for therapeutic applications in conditions requiring immunosuppression, such as rheumatoid arthritis and lupus . The inhibition of JAK3 can modulate inflammatory pathways, providing anti-inflammatory effects that are crucial in treating diseases characterized by dysregulated kinase activity .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
Kinase Inhibition Significant inhibition of JAK3, relevant for autoimmune disorders and cancers.
Anti-inflammatory Effects Modulation of inflammatory pathways through kinase inhibition.
Potential Antitumor Activity Related compounds have shown varying degrees of antitumor activity, suggesting similar potential.

Structure-Activity Relationship (SAR)

The structural features of this compound enhance its binding affinity and selectivity towards specific kinases compared to similar compounds. The presence of the benzyl group and the piperidine carbonyl contributes to its unique pharmacological profile:

Compound Name Structural Features Biological Activity
4-Methyl-pyrido[2,3-d]pyrimidineLacks benzyl and piperidine groupsModerate kinase inhibition
7H-Pyrrolo[2,3-d]pyrimidineSimpler structure without additional functional groupsLimited biological activity
4-Chloro-pyrido[2,3-d]pyrimidineContains chlorine instead of benzylDifferent target specificity

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this class. For instance:

  • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties by inhibiting specific kinases involved in inflammatory responses .
  • Another research highlighted that modifications in the piperidine moiety can significantly alter the biological activity, enhancing the compound's efficacy against certain cancer cell lines .

Properties

IUPAC Name

6-benzyl-12-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-10-12-27(13-11-17)25(31)21-14-20-23(28(21)16-19-6-4-3-5-7-19)26-22-9-8-18(2)15-29(22)24(20)30/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHZTDKZCTQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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